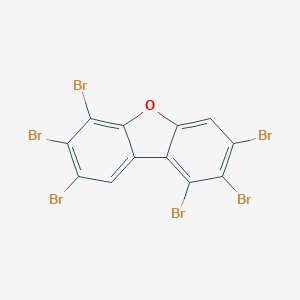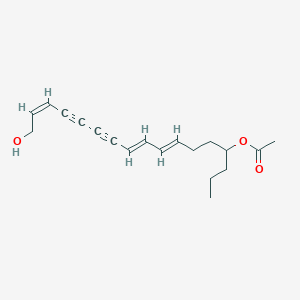
Acetylbupleurotoxin
Übersicht
Beschreibung
Neurotoxins, such as those found in snake venom, specifically target the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane, inhibiting neuromuscular transmission. This inhibition can provide a framework for understanding the function and potential applications of Acetylbupleurotoxin.
Synthesis Analysis
The synthesis of neurotoxins like this compound might involve complex biological processes within venomous organisms. Synthetic approaches to similar toxins have been optimized to achieve high optical purity and yields, providing a basis for the laboratory synthesis of neurotoxin derivatives (Koskinen & Rapoport, 1985).
Molecular Structure Analysis
The molecular structure of neurotoxins is characterized by a low molecular weight, a specific assembly of disulfide bridges, and a distinctive molecular shape that allows for the inhibition of acetylcholine receptors (Low et al., 1976).
Chemical Reactions and Properties
Neurotoxins undergo specific interactions with acetylcholine receptors, leading to the inhibition of neurotransmitter release. These interactions are highly selective and involve specific residues and structural features of the toxins (Schiavo, Matteoli, & Montecucco, 2000).
Physical Properties Analysis
The physical properties of neurotoxins, including solubility, stability, and molecular weight, are crucial for their biological activity and interaction with receptors. The detailed characterization of these properties is essential for understanding the mechanism of action (Takai & Isobe, 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity, functional groups, and the role of disulfide bridges in neurotoxins, contribute to their specificity and potency. Modifications in these properties can affect the interaction with nAChRs and the overall neurotoxic effect (Inoue et al., 2004).
Wissenschaftliche Forschungsanwendungen
Pharmacological Research : Acetylbupleurotoxin is utilized for studying pharmacological disorders and developing drug leads for treating conditions like pain and tobacco addiction (Gyanda et al., 2013).
Neurotoxicity and Neurological Pathways : It has been employed in the study of neurotoxins, axonal trafficking, sodium channels, and human coagulation pathways (Currie, 2008).
Ion Channel and Receptor Characterization : this compound serves as a selective, diagnostic ligand in characterizing ion channels and receptors in the nervous system (Adams & Olivera, 1994).
Nicotinic Acetylcholine Receptor Studies : It is used as a specific and irreversible ligand to study the nicotinic acetylcholine receptor in various biological systems (Morley, Kemp, & Salvaterra, 1979).
Cholinergic Neurotransmission : this compound has enabled the location and isolation of nicotinic acetylcholine receptors, playing a crucial role in cholinergic neurotransmission (Šuput & Zorec, 1994).
Study of Neuromuscular Junction : The toxin has been used in studies focused on the structure, function, and development of the neuromuscular junction, with specific binding to nicotinic acetylcholine receptors (McCann, Bracamontes, Steinbach, & Sanes, 2006).
Angiogenesis Research : It inhibits the formation of tube-like structures in human umbilical venous endothelial cells, indicating potential antiangiogenic activity (You et al., 2002).
Therapeutic Applications : this compound has therapeutic applications in treating conditions involving involuntary muscle spasm (Hambleton, 2004).
Development of Neuroprotective Drugs : The compound is considered in the development of drugs for various nervous system and neurological disorders, as indicated by numerous patents and publications (Jones et al., 2001).
Wirkmechanismus
The mechanism of action of Acetylbupleurotoxin is related to its neurotoxicity. It has been found that the toxicity of Bupleurum polyacetylenes, including this compound, manifests as epileptic seizures, with the target of toxicity being the brain . The neurotoxicity of polyacetylenes exhibits a relationship with the γ-aminobutyric acid (GABA) receptor pathway, and polyacetylenes have been shown to inhibit GABA-induced currents (I GABA) in a competitive manner .
Safety and Hazards
Eigenschaften
IUPAC Name |
[(7E,9E,15Z)-17-hydroxyheptadeca-7,9,15-trien-11,13-diyn-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-3-15-19(22-18(2)21)16-13-11-9-7-5-4-6-8-10-12-14-17-20/h5,7,9,11-12,14,19-20H,3,13,15-17H2,1-2H3/b7-5+,11-9+,14-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZVRHWQKJMBGD-XHWFXLNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC=CC=CC#CC#CC=CCO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CC/C=C/C=C/C#CC#C/C=C\CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111128-30-4 | |
| Record name | 14-Acetoxybupleurotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111128304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the known toxicity of Acetylbupleurotoxin and how does it compare to Bupleurotoxin?
A1: Both this compound and Bupleurotoxin are polyacetylenic toxins isolated from the plant Bupleurum longiradiatum. Research has shown that they exhibit significant toxicity in mice. The LD50 (lethal dose for 50% of the tested population) for this compound administered intraperitoneally (i.p.) in mice is 3.13 mg/kg []. Similarly, Bupleurotoxin shows an LD50 of 3.03 mg/kg in mice via i.p. injection []. This indicates that both compounds possess comparable toxicity levels. The exact mechanism of action for their toxicity remains to be fully elucidated.
Q2: How can I differentiate Bupleurum longiradiatum from other Bupleurum species, considering its potential toxicity?
A2: Distinguishing Bupleurum longiradiatum from other Bupleurum species is crucial due to its potential toxicity arising from the presence of this compound and Bupleurotoxin [, ]. While morphological examination can be helpful, molecular methods offer greater accuracy. Research has focused on developing species-specific markers, including SCAR (Sequence Characterized Amplified Region) analysis, to reliably identify B. longiradiatum []. This approach utilizes DNA-based techniques to detect unique genetic sequences, ensuring accurate differentiation and preventing accidental use of this toxic species for medicinal purposes.
Q3: What is the chemical structure of this compound and how is it related to other compounds found in Bupleurum longiradiatum?
A3: this compound belongs to the polyacetylenic compound class and is structurally related to other compounds isolated from Bupleurum longiradiatum. It is characterized as 14-acetoxy-bupleurynol []. This means it is an acetylated derivative of Bupleurynol, which is described as heptadecatren-(2Z, 8E, 10E)-diyne-(4,6)-ol-1 []. Essentially, this compound possesses an acetoxy group at the 14th carbon position of the Bupleurynol backbone. The study also identified Bupleurotoxin as 14-hydroxyl-bupleurynol and Bupleuronol as 14-carbonyl-bupleurynol, further illustrating the structural similarities within these co-occurring compounds [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




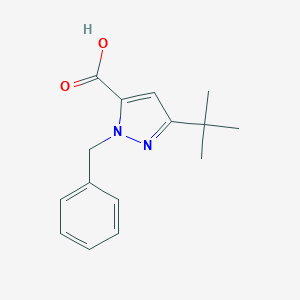
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)
![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)
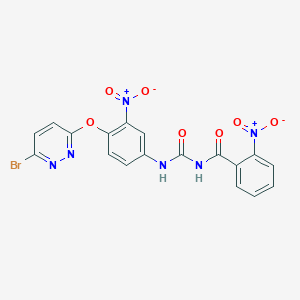




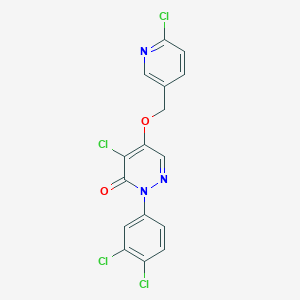
![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)

![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)
